molecular formula C13H9F6IN4O2 B11084151 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B11084151
M. Wt: 494.13 g/mol
InChI Key: GDOGZXFVELTBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes a hexafluoropropyl group, an iodophenyl group, and a methoxytriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the hexafluoropropyl group and the iodophenyl group. These groups are then introduced into the triazine core through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The hexafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodophenyl group may interact with specific receptors or enzymes, modulating their activity. The triazine core can participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexafluoropropyl group enhances its stability and lipophilicity, while the iodophenyl group provides opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C13H9F6IN4O2

Molecular Weight

494.13 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H9F6IN4O2/c1-25-10-22-9(21-7-4-2-6(20)3-5-7)23-11(24-10)26-8(12(14,15)16)13(17,18)19/h2-5,8H,1H3,(H,21,22,23,24)

InChI Key

GDOGZXFVELTBLB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)I)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.